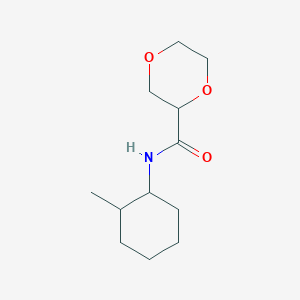
3,4-difluoro-N-(furan-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-difluoro-N-(furan-3-ylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for researchers in various fields.
Mécanisme D'action
The exact mechanism of action of 3,4-difluoro-N-(furan-3-ylmethyl)benzamide is not yet fully understood. However, studies have shown that the compound works by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cell proliferation, and viral replication. This inhibition leads to a reduction in the activity of these processes, which can result in the suppression of disease symptoms.
Biochemical and Physiological Effects:
Studies have shown that 3,4-difluoro-N-(furan-3-ylmethyl)benzamide has a wide range of biochemical and physiological effects. These effects include the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the suppression of inflammation. The compound has also been found to have anti-viral properties, which may be useful in the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-difluoro-N-(furan-3-ylmethyl)benzamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of different experiments. Another advantage is that the compound is relatively easy to synthesize, which makes it readily available for research purposes.
One limitation of using 3,4-difluoro-N-(furan-3-ylmethyl)benzamide in lab experiments is that its mechanism of action is not yet fully understood. This makes it difficult to predict its effects in certain experimental conditions. Another limitation is that the compound may have off-target effects, which could lead to unintended consequences in certain experiments.
Orientations Futures
There are several potential future directions for research involving 3,4-difluoro-N-(furan-3-ylmethyl)benzamide. One area of research could focus on the compound's potential as a therapeutic agent for the treatment of autoimmune disorders. Another area of research could focus on the compound's anti-viral properties, with the goal of developing new treatments for viral infections. Additionally, research could be conducted to better understand the compound's mechanism of action, which could lead to the development of more targeted therapies.
Méthodes De Synthèse
The synthesis of 3,4-difluoro-N-(furan-3-ylmethyl)benzamide involves a series of chemical reactions. The starting materials for this synthesis are 3,4-difluorobenzaldehyde and furfurylamine. These two compounds are reacted in the presence of a catalyst to form the intermediate 3,4-difluoro-N-(furan-3-ylmethyl)benzaldehyde. This intermediate is then reacted with ammonia to form the final product, 3,4-difluoro-N-(furan-3-ylmethyl)benzamide.
Applications De Recherche Scientifique
3,4-difluoro-N-(furan-3-ylmethyl)benzamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a therapeutic agent for the treatment of various diseases. Studies have shown that 3,4-difluoro-N-(furan-3-ylmethyl)benzamide has anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the treatment of diseases such as cancer, HIV, and autoimmune disorders.
Propriétés
IUPAC Name |
3,4-difluoro-N-(furan-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c13-10-2-1-9(5-11(10)14)12(16)15-6-8-3-4-17-7-8/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEVIAMONUVHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=COC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

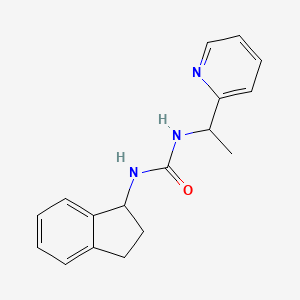
![(5-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526386.png)
![2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7526390.png)
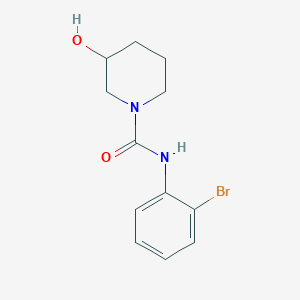
![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)
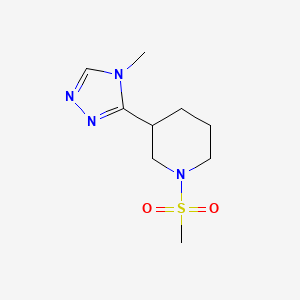
![3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7526424.png)
![(2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526427.png)
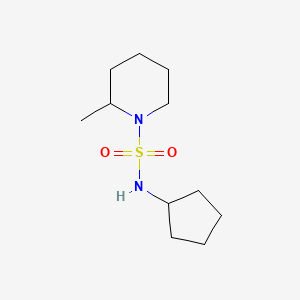
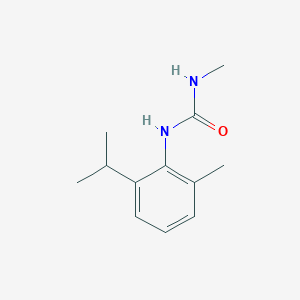
![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)
![1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene](/img/structure/B7526453.png)
